molecular formula C7H6N2OS B12868561 2-Aminobenzo[d]oxazole-7-thiol

2-Aminobenzo[d]oxazole-7-thiol

Cat. No.: B12868561
M. Wt: 166.20 g/mol
InChI Key: GCQTYNWQTSWGGR-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-7-thiol is a heterocyclic compound that features a benzoxazole ring fused with a thiol group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobenzo[d]oxazole-7-thiol typically involves the condensation of 2-aminophenol with thiourea under high-temperature conditions. For instance, the reaction between 2-aminophenol and thiourea at 200°C for 2 hours produces benzoxazole-2-thiol, which can be further modified to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound often employ catalyst-free microwave-assisted procedures. These methods provide rapid access to functionalized benzoxazole derivatives under mild transition-metal-free conditions, making the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzo[d]oxazole-7-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions include disulfides, amines, and substituted benzoxazole derivatives .

Scientific Research Applications

2-Aminobenzo[d]oxazole-7-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Aminobenzo[d]oxazole-7-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the benzoxazole ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

    2-Aminobenzothiazole: Similar in structure but contains a sulfur atom in the ring.

    2-Aminobenzimidazole: Contains a nitrogen atom in the ring instead of oxygen.

    2-Aminobenzoxazole: Lacks the thiol group at the 7th position.

Uniqueness: 2-Aminobenzo[d]oxazole-7-thiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a diverse range of chemical reactions and biological interactions .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-amino-1,3-benzoxazole-7-thiol

InChI

InChI=1S/C7H6N2OS/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H2,8,9)

InChI Key

GCQTYNWQTSWGGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)OC(=N2)N

Origin of Product

United States

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